7-fluoro-6-hydroxy-3,4-dihydro-1H-naphthalen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-fluoro-6-hydroxy-3,4-dihydro-1H-naphthalen-2-one is an organic compound with the molecular formula C10H9FO2 This compound is part of the naphthalenone family, characterized by a naphthalene ring system with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-fluoro-6-hydroxy-3,4-dihydro-1H-naphthalen-2-one can be achieved through several synthetic routes. One common method involves the fluorination of 6-hydroxy-3,4-dihydro-1H-naphthalen-2-one. This can be done using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction typically requires an inert atmosphere and a solvent like acetonitrile or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
7-fluoro-6-hydroxy-3,4-dihydro-1H-naphthalen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the naphthalenone ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of 7-fluoro-6-oxo-3,4-dihydro-1H-naphthalen-2-one.
Reduction: Formation of 7-fluoro-6-hydroxy-3,4-dihydro-1H-naphthalen-2-ol.
Substitution: Formation of various substituted naphthalenones depending on the nucleophile used.
Scientific Research Applications
7-fluoro-6-hydroxy-3,4-dihydro-1H-naphthalen-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 7-fluoro-6-hydroxy-3,4-dihydro-1H-naphthalen-2-one involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can affect cellular pathways and lead to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
- 7-fluoro-3,4-dihydro-1H-naphthalen-2-one
- 6-hydroxy-3,4-dihydro-1H-naphthalen-2-one
- 7-hydroxy-3,4-dihydro-1H-naphthalen-2-one
Uniqueness
7-fluoro-6-hydroxy-3,4-dihydro-1H-naphthalen-2-one is unique due to the presence of both fluorine and hydroxyl groups, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the hydroxyl group allows for hydrogen bonding and increased reactivity in chemical reactions .
Properties
CAS No. |
885956-94-5 |
---|---|
Molecular Formula |
C10H9FO2 |
Molecular Weight |
180.17 g/mol |
IUPAC Name |
7-fluoro-6-hydroxy-3,4-dihydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C10H9FO2/c11-9-4-7-3-8(12)2-1-6(7)5-10(9)13/h4-5,13H,1-3H2 |
InChI Key |
NFVOPLCYRWCURV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC(=C(C=C2CC1=O)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.